molecular formula C14H16ClN3O B588196 Metazachlor-d6 CAS No. 1246816-51-2

Metazachlor-d6

Cat. No.: B588196
CAS No.: 1246816-51-2
M. Wt: 283.789
InChI Key: STEPQTYSZVCJPV-WFGJKAKNSA-N
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Description

Metazachlor-d6 is a deuterated form of metazachlor, a chloroacetamide herbicide widely used in agriculture. The deuterium atoms in this compound replace the hydrogen atoms, making it useful as an internal standard in analytical chemistry. Metazachlor itself is known for its effectiveness in controlling annual grasses and broadleaf weeds in crops such as oilseed rape, cabbage, and other vegetables.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metazachlor-d6 involves the introduction of deuterium atoms into the metazachlor molecule. One common method is the reaction of 2,6-dimethyl-N-chloromethyl-N-chloroacetanilide with pyrazole in the presence of an acid-binding agent in a triton aqueous micelle solution. The reaction is carried out at a temperature of 40°C to 60°C for 3 to 5 hours. The product is then isolated by centrifugation, washing, and drying .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient introduction of deuterium atoms and the purification of the final product. The use of recyclable aqueous micelle systems and weak bases as acid-binding agents helps reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Metazachlor-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Metazachlor-d6, like metazachlor, inhibits the formation of long-chain fatty acids, which are essential for cell division and expansion. This inhibition occurs through the disruption of elongase activity during lipid biosynthesis. The primary molecular targets are enzymes involved in fatty acid synthesis, leading to the inhibition of cell division and tissue differentiation .

Comparison with Similar Compounds

Metazachlor-d6 is similar to other chloroacetamide herbicides, such as acetochlor, alachlor, and dimethenamid. its deuterated form makes it unique for use as an internal standard in analytical applications. Compared to its non-deuterated counterparts, this compound provides more accurate and reliable quantification in analytical studies .

List of Similar Compounds

  • Acetochlor
  • Alachlor
  • Dimethenamid
  • Metazachlor

This compound stands out due to its specific use in analytical chemistry, providing a valuable tool for researchers studying the environmental and biological impacts of metazachlor and related compounds.

Properties

CAS No.

1246816-51-2

Molecular Formula

C14H16ClN3O

Molecular Weight

283.789

IUPAC Name

N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloro-N-(pyrazol-1-ylmethyl)acetamide

InChI

InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3/i1D3,2D3

InChI Key

STEPQTYSZVCJPV-WFGJKAKNSA-N

SMILES

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl

Synonyms

2-Chloro-N-[2,6-(dimethyl-d6)phenyl]-N-(1H-pyrazol-1-ylmethyl)acetamide;  BAS 479-d6;  BAS 47902H-d6;  BAS 479H-d6;  Butisan-d6;  Butisan 400SC-d6;  Butisan S-d6;  Methazachlor-d6;  Pree-d6;  Sultan-d6; 

Origin of Product

United States

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